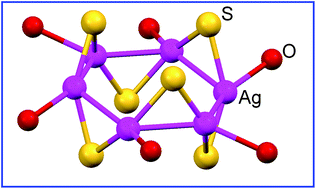A novel hexanuclear silver(i) cluster containing a regular Ag6 ring with short Ag–Ag distances and an argentophilic interaction†
Dalton Transactions Pub Date: 2013-02-11 DOI: 10.1039/C3DT33003F
Abstract
The hexanuclear complex [HQ][Ag(p-mpspa)] (H2-p-mpspa =


Recommended Literature
- [1] Contents list
- [2] ITIC surface modification to achieve synergistic electron transport layer enhancement for planar-type perovskite solar cells with efficiency exceeding 20%†
- [3] Integration of isothermal amplification with quantum dot-based fluorescence resonance energy transfer for simultaneous detection of multiple microRNAs†
- [4] Back matter
- [5] Conformational analysis of polysaccharides. Part II. Alternating copolymers of the agar–carrageenan–chondroitin type by model building in the computer with calculation of helical parameters
- [6] Synthesis, characterization, fluorescence labeling and cellular internalization of novel amine-functionalized poly(ethylene glycol)-block-poly(ε-caprolactone) amphiphilic block copolymers
- [7] Controllable synthesis of CoFe2Se4/NiCo2Se4 hybrid nanotubes with heterointerfaces and improved oxygen evolution reaction performance†
- [8] In silico genotoxicity of coumarins: application of the Phenol-Explorer food database to functional food science
- [9] Intense fluorescence of 1-aryl-2,3,4,5-tetraphenylphosphole oxides in the crystalline state†‡§
- [10] 20(S)-Ginsenoside Rg2 attenuates myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation: role of SIRT1

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 134807-28-6
-
CAS no.: 10195-79-6
-
CAS no.: 15366-08-2









